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Compound of Interest

Compound Name:
2-Docosahexaenoyl-sn-glycero-3-

phosphocholine

CAS No.: 159407-32-6

Cat. No.: B1147161

Get Quote

In membrane biophysics, 1-palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine
(16:0-22:6 PC), often abbreviated as PDPC or 2-DHA-PC, represents a critical tool for studying

the extremes of membrane disorder. Unlike saturated lipids (e.g., DPPC) that form rigid gel

phases, or monounsaturated lipids (e.g., POPC) that form standard liquid-crystalline phases, 2-

DHA-PC introduces a unique structural perturbation.

The sn-2 chain contains Docosahexaenoic Acid (DHA), which possesses six cis-double bonds.

This high degree of unsaturation creates a "kinked" and highly flexible volume that prevents

tight packing.

Key Applications:

Neuronal & Retinal Modeling: 2-DHA-PC is the most abundant phospholipid in the rod outer

segments of the retina and synaptic membranes.

Lipid Raft Exclusion: The "Aversion Model" suggests that the highly disordered DHA chains

sterically exclude rigid sterols (cholesterol), driving the segregation of cholesterol into
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saturated domains (rafts) and leaving DHA-rich regions as non-raft domains.

GPCR Modulation: The high fluidity of a DHA-rich environment significantly alters the

conformational kinetics of G-Protein Coupled Receptors (e.g., Rhodopsin).

Material Science & Handling (Critical)
WARNING: Oxidation Risk. The six double bonds in the DHA chain are extremely susceptible

to peroxidation. Oxidized DHA fragments into aldehydes (e.g., 4-HNE), altering membrane

properties and invalidating fluidity data.

Handling Protocol:

Inert Atmosphere: Never evaporate solvent under ambient air. Always use a stream of dry

Argon (Ar) or Nitrogen (N₂). Argon is preferred as it is heavier than air and blankets the lipid

film.

Solvents: Use degassed Chloroform/Methanol.

Storage: Store stock solutions at -20°C or -80°C in amber glass vials with Teflon-lined caps.

Antioxidants: For experiments lasting >4 hours at 37°C, add BHT (Butylated hydroxytoluene)

at a ratio of 1:1000 (mol/mol) relative to lipid.

Protocol A: Bulk Membrane Fluidity via
Fluorescence Anisotropy
This protocol compares the bulk fluidity of a pure 2-DHA-PC bilayer against a control (DPPC)

using the lipophilic probe DPH (1,6-diphenyl-1,3,5-hexatriene). DPH intercalates deep into the

hydrophobic core; its rotational diffusion (anisotropy) is inversely proportional to fluidity.

Experimental Workflow
Step 1: Liposome Preparation (LUVs)

Mixing: In a glass tube, aliquot:

Sample A: 1 mg 16:0-22:6 PC (2-DHA-PC).
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Sample B (Control): 1 mg 16:0-16:0 PC (DPPC).

Drying: Evaporate solvent under a gentle stream of Argon while rotating the tube to form a

thin film. Desiccate under vacuum for 2 hours to remove trace solvent.

Hydration: Add 1 mL of buffer (10 mM HEPES, 150 mM NaCl, pH 7.4) to the film. Vortex

vigorously for 5 minutes.

Note: For DPPC, hydration must occur above its transition temperature (Tm ~41°C). Heat

to 50°C. 2-DHA-PC hydrates readily at room temperature.

Extrusion: Pass the suspension 11 times through a polycarbonate filter (100 nm pore size)

using a mini-extruder. This creates Large Unilamellar Vesicles (LUVs) and reduces light

scattering artifacts.

Step 2: Probe Labeling

Prepare a stock solution of DPH in Tetrahydrofuran (THF) or Acetone at 2 mM.

Add DPH to the liposome suspension at a 1:300 (Probe:Lipid) molar ratio.

Calculation: For 1 mL of ~1.2 mM lipid, add ~0.6 µL of DPH stock.

Incubate in the dark for 30 minutes at 37°C to allow intercalation.

Step 3: Measurement

Use a spectrofluorometer equipped with polarizers.

Settings: Excitation: 350 nm | Emission: 450 nm.

Measure steady-state fluorescence anisotropy (

) while ramping temperature from 10°C to 60°C.

Data Interpretation
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Lipid System
Expected Anisotropy (

) at 37°C
Interpretation

DPPC (16:0-16:0) 0.25 - 0.30 (Gel/Ordered)
Rigid acyl chains; probe

rotation is restricted.

POPC (16:0-18:1) 0.10 - 0.14 (Liquid Disordered) Standard biological fluidity.

2-DHA-PC (16:0-22:6) < 0.08 (Highly Disordered)

Extreme fluidity due to

polyunsaturation; probe rotates

freely.

Protocol B: Investigating Domain Segregation (The
"Raft" Model)
This protocol demonstrates the exclusion of cholesterol by 2-DHA-PC, forcing the formation of

domains.

Rationale: Cholesterol requires a rigid, saturated partner (like Sphingomyelin or DPPC) to pack

efficiently (the "Umbrella Model"). The kinked DHA chain cannot cover the hydrophobic face of

cholesterol, energetically penalizing the interaction.

Lipid Mixture:

Condition A (Non-Raft): 2-DHA-PC : Cholesterol (1:1).

Condition B (Phase Separated): 2-DHA-PC : Sphingomyelin (SM) : Cholesterol (1:1:1).

Methodology (FRET or Microscopy):

Prepare GUVs (Giant Unilamellar Vesicles) via electroformation to visualize domains.

Labeling:

Raft Marker: GM1-CTxB-Alexa488 (binds SM/Cholesterol rich regions).

Non-Raft Marker: Rho-PE (segregates into disordered 2-DHA-PC regions).
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Observation: In Condition B, you will observe distinct "patchy" fluorescence. The 2-DHA-PC

regions (Red/Rho-PE) will be distinct from the Raft regions (Green/GM1).

Visualizations
Figure 1: Experimental Workflow for Anisotropy
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Caption: Step-by-step workflow for preparing 2-DHA-PC liposomes and measuring membrane

fluidity via DPH anisotropy.

Figure 2: The Mechanism of Cholesterol Exclusion
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Caption: Mechanistic basis for domain formation. 2-DHA-PC sterically excludes cholesterol,

driving it toward saturated lipids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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